molecular formula C7H6Cl2N2O2 B2891172 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one CAS No. 130159-58-9

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2891172
CAS No.: 130159-58-9
M. Wt: 221.04
InChI Key: SANUBZIVOXVSHK-UHFFFAOYSA-N
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Description

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a chemical compound with the molecular formula C7H6Cl2N2O2 It is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4,5-dichloropyridazin-3-one with an appropriate ketone, such as acetone, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-(4-fluorobenzyl)-2H-pyridazin-3-one
  • 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one

Uniqueness

4,5-dichloro-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4,5-dichloro-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-4(12)3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANUBZIVOXVSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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